(2-Chloro-6-(ethoxycarbonyl)phenyl)zinc pivalate solution

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

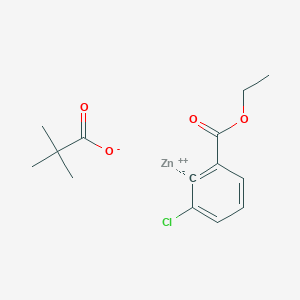

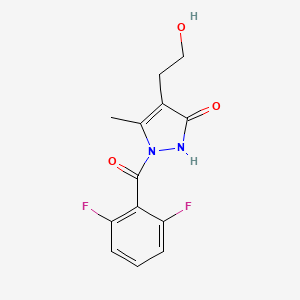

“(2-Chloro-6-(ethoxycarbonyl)phenyl)zinc pivalate solution” is a chemical compound with the molecular formula C14H17ClO4Zn . It is used in various chemical reactions .

Synthesis Analysis

The compound can be involved in cobalt-catalyzed acylation reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives . The thioesters used in these reactions are prepared directly from the corresponding carboxylic acids under mild conditions, thus tolerating sensitive functional groups .Molecular Structure Analysis

The molecular weight of “(2-Chloro-6-(ethoxycarbonyl)phenyl)zinc pivalate solution” is 350.12 . Unfortunately, more detailed structural information is not available in the retrieved resources.Chemical Reactions Analysis

This compound is reported to be used in cobalt-catalyzed acylation reactions with various primary, secondary, and tertiary alkyl, benzyl, and (hetero)aryl S-pyridyl thioesters . The reactions lead to a broad range of polyfunctional ketones .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H17ClO4Zn and a molecular weight of 350.12 . More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

One significant application of zinc-based catalysts in scientific research is in the facilitation of acylation reactions. Zinc perchlorate hexahydrate, for example, is highly efficient for the acylation of electron-deficient phenols, sterically hindered alcohols, and amines under solvent-free conditions, demonstrating the utility of zinc compounds in organic synthesis (Shivani, Rajesh Gulhane, & A. Chakraborti, 2007). Similarly, TMPZnOPiv•LiCl has been highlighted for its role in preparing air-stable solid zinc pivalates of sensitive aromatics and heteroaromatics, showing the ease of handling and reaction with electrophiles in Negishi cross-couplings (Christos I. Stathakis, Sophia M. Manolikakes, & P. Knochel, 2013).

Structural and Catalytic Models

The study of zinc complexes, such as the pivaloylcyanoxime-Zn system, illustrates the structural and catalytic roles zinc can play in mimicking natural enzymes. These complexes are not only structurally diverse but also exhibit catalytic performance for reactions like transesterification, highlighting their potential as green catalysts (Adedamola A. Opalade, A. Karmakar, G. M. Rúbio, A. Pombeiro, & N. Gerasimchuk, 2017).

Corrosion Studies

Zinc-coated steel's corrosion behavior in the presence of chloride ions has been studied to identify and characterize the different corrosion products formed on zinc specimens. These insights are crucial for understanding the protective mechanisms and improving the durability of zinc-coated materials (M. Bernard, A. H. Goff, & N. Phillips, 1995).

Materials Science

Research into multinuclear zinc(II) complexes has revealed their potential in materials science, particularly in the formation of structures with high nuclearity zinc(II)-containing clusters. These findings contribute to the development of materials with novel properties for various applications (E. Constable, C. Housecroft, Jennifer A. Zampese, & Guoqi Zhang, 2012).

Environmental and Water Treatment

Zinc oxide nanocomposites have been explored for their antimicrobial properties and potential in water treatment applications. These materials, when capped with poly(ionic liquid), show controlled growth and enhanced activity, promising for environmental remediation efforts (A. Atta, H. Al‐Lohedan, A. O. Ezzat, A. Tawfik, & A. Hashem, 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClO2.C5H10O2.Zn/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4(6)7;/h3-5H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAXMGSTUYIDPY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=[C-]C(=CC=C1)Cl.CC(C)(C)C(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO4Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2685071.png)

![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)

![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2685080.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2685084.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)